

3-Cyanomethylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyanomethylphenylboronic acid

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An In-depth Technical Guide to 3-Cyanomethylphenylboronic Acid

Abstract

3-Cyanomethylphenylboronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Possessing both a reactive boronic acid moiety and a versatile cyanomethyl group, it serves as a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and safety information are included to provide a practical resource for laboratory professionals.

Core Physicochemical Properties

3-Cyanomethylphenylboronic acid is a tan-colored solid at room temperature.^[1] Its structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a cyanomethyl group [-CH₂CN] at the meta position. This arrangement allows for orthogonal chemical modifications, making it a strategic component in multi-step syntheses. The boronic acid group acts as a mild Lewis acid.^[2]

Key physicochemical data are summarized in the table below.

Property	Value	Source
CAS Number	220616-39-7	[1]
Molecular Formula	C ₈ H ₈ BNO ₂	[1]
Molecular Weight	160.97 g/mol	[1]
Appearance	Tan solid	[1]
Melting Point	85-88 °C	[1]
Boiling Point	393.0 ± 44.0 °C (Predicted)	[1]
Density	1.20 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	8.08 ± 0.10 (Predicted)	[1]
Storage Temperature	2-8 °C, under inert gas (Nitrogen or Argon)	[1]

The predicted pKa of ~8.08 suggests it is a weak acid, a typical characteristic of arylboronic acids whose acidity can be modulated by ring substituents.[\[1\]](#)[\[3\]](#)

Figure 1: Structure of 3-Cyanomethylphenylboronic Acid

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Synthesis and Reactivity Profile

Synthesis

The synthesis of arylboronic acids is well-established. A common and highly effective method involves the reaction of an organometallic reagent (either Grignard or organolithium) with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[\[4\]](#)[\[5\]](#) For **3-Cyanomethylphenylboronic acid**, the synthesis would logically start

from a halogenated precursor like 3-(bromomethyl)benzonitrile or a related compound, which is converted into its organometallic derivative before being trapped by the borate ester.

Chemical Reactivity

The utility of **3-Cyanomethylphenylboronic acid** stems from the distinct reactivity of its two functional groups.

- The Boronic Acid Moiety: This group is central to its application in transition-metal-catalyzed cross-coupling reactions. Boronic acids are known to undergo a reversible dehydration reaction, particularly when heated, to form cyclic trimeric anhydrides known as boroxines.[\[5\]](#) [\[6\]](#) This equilibrium must be considered during storage and reaction setup.
- The Cyanomethyl Group: The nitrile functionality is a versatile synthetic handle. It can be:
 - Hydrolyzed to a carboxylic acid or amide.
 - Reduced to a primary amine.
 - Utilized in cycloadditions and other nitrile-specific transformations.

This dual functionality allows the molecule to be incorporated into a target structure via a C-C bond-forming reaction, while leaving a reactive nitrile group available for subsequent derivatization.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **3-Cyanomethylphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp^2 -hybridized carbon atoms, to generate biaryl and vinyl-aryl structures.[\[7\]](#)[\[8\]](#) These motifs are foundational in many pharmaceuticals and functional materials.[\[7\]](#)

The reaction mechanism proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R^1-X), forming a Pd(II) intermediate.[\[8\]](#)

- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species $[R^2-B(OH)_3]^-$. This species then transfers its organic group (R^2) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[8]
- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated from the metal, forming the desired product (R^1-R^2) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

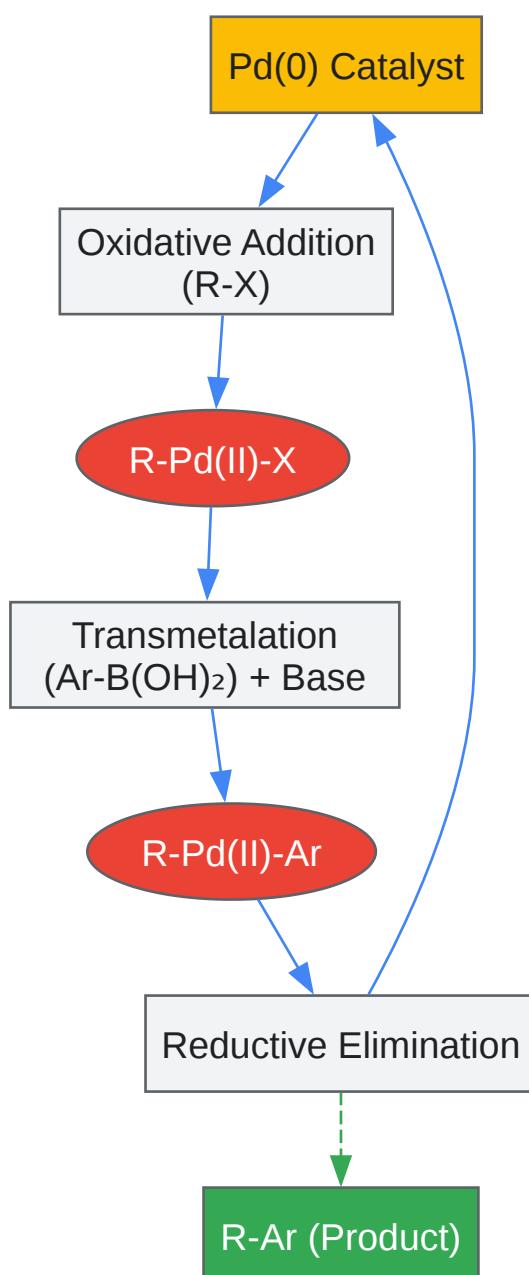


Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

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Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

The presence of both electron-withdrawing (cyano) and donating (methyl) characteristics in the cyanomethyl group can influence the electronic properties and reactivity of the boronic acid, offering chemists fine control during synthetic transformations.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative workflow for coupling **3-Cyanomethylphenylboronic acid** with an aryl bromide.

Causality: The choice of palladium source, ligand, base, and solvent system is critical for achieving high yield and preventing side reactions like deboronation. A mixed solvent system (e.g., dioxane/water) is often used to dissolve both the organic-soluble aryl halide and the more polar boronate salt. The base is essential for the transmetalation step.

- **Reagent Preparation:** In a reaction vessel, combine the aryl bromide (1.0 eq), **3-Cyanomethylphenylboronic acid** (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (1-5 mol%) or a pre-catalyst system like Palladium(II) acetate with a phosphine ligand.
- **Solvent Addition & Degassing:** Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress using TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

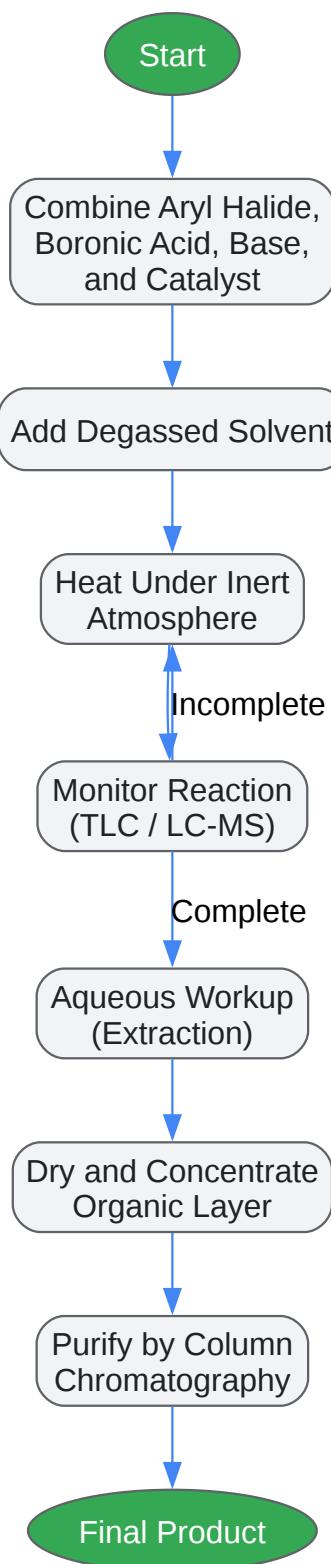


Figure 3: Experimental Workflow for Suzuki Coupling

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- To cite this document: BenchChem. [3-Cyanomethylphenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151360#3-cyanomethylphenylboronic-acid-chemical-properties>

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